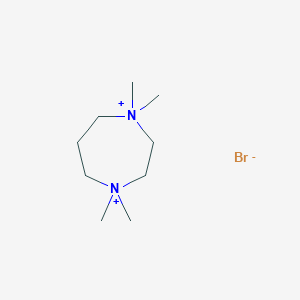
1,3-Benzoxazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzoxazolecarbonyl chloride is a heterocyclic organic compound with the molecular formula C8H4ClNO2. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoxazolecarbonyl chloride typically involves the chlorination of 5-benzoxazolecarboxylic acid. One common method includes the reaction of 5-benzoxazolecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C8H5NO3} + \text{SOCl2} \rightarrow \text{C8H4ClNO2} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 5-Benzoxazolecarbonyl chloride may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzoxazolecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-benzoxazolecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to 5-benzoxazolecarboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium
Major Products Formed:
Amides, Esters, Thioesters: Formed from substitution reactions
5-Benzoxazolecarboxylic Acid: Formed from hydrolysis
5-Benzoxazolecarboxaldehyde: Formed from reduction
Aplicaciones Científicas De Investigación
5-Benzoxazolecarbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various benzoxazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of functional materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 5-Benzoxazolecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific derivative being synthesized and its intended application.
Comparación Con Compuestos Similares
Benzoxazole: The parent compound, which lacks the carbonyl chloride group.
5-Benzoxazolecarboxylic Acid: The precursor to 5-Benzoxazolecarbonyl chloride.
Benzisoxazole: A structurally related compound with similar biological activities.
Uniqueness: 5-Benzoxazolecarbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for the synthesis of a wide variety of derivatives. This reactivity distinguishes it from other benzoxazole derivatives and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
15026-76-3 |
|---|---|
Fórmula molecular |
C8H4ClNO2 |
Peso molecular |
181.57 g/mol |
Nombre IUPAC |
1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNO2/c9-8(11)5-1-2-7-6(3-5)10-4-12-7/h1-4H |
Clave InChI |
AYROJMLDBNSKHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)Cl)N=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)






![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)


![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)



